molecular formula C12H11IN2O3S B6083769 ethyl 3-iodo-4-[(4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate

ethyl 3-iodo-4-[(4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate

Cat. No. B6083769
M. Wt: 390.20 g/mol
InChI Key: HSLUHBFYTYXORP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-iodo-4-[(4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as ETB or EITB and is synthesized using a specific method.

Mechanism of Action

The mechanism of action of ETB is not fully understood, but studies have suggested that it may act by inhibiting specific enzymes or signaling pathways in cells. In cancer cells, ETB has been shown to induce apoptosis by activating the caspase cascade and inhibiting the Akt/mTOR pathway. In bacteria, ETB has been shown to disrupt the cell membrane and inhibit DNA replication.
Biochemical and Physiological Effects:
ETB has been shown to have various biochemical and physiological effects, depending on the specific application. In cancer cells, ETB has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In bacteria, ETB has been shown to inhibit growth and disrupt the cell membrane. In biochemistry, ETB has been shown to selectively bind to proteins and nucleic acids, making it a useful tool for studying their structure and function.

Advantages and Limitations for Lab Experiments

ETB has several advantages for lab experiments, including its high purity and stability, its selective binding to proteins and nucleic acids, and its potential as an anticancer and antimicrobial agent. However, ETB also has some limitations, including its high cost, its potential toxicity, and the need for specialized equipment and expertise for its synthesis and use.

Future Directions

There are several future directions for research on ETB, including its potential as a therapeutic agent for cancer and infectious diseases, its use as a fluorescent probe for imaging biological systems, and its potential as a catalyst in organic synthesis reactions. Further studies are needed to fully understand the mechanism of action of ETB and to optimize its synthesis and use in various applications.
Conclusion:
In conclusion, ETB is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of ETB in various applications and to optimize its synthesis and use.

Synthesis Methods

ETB can be synthesized using a specific method that involves the reaction of 3-iodo-4-nitrobenzoic acid with thiosemicarbazide, followed by the reaction of the resulting compound with ethyl chloroformate. The final product is obtained by the reaction of this compound with sodium ethoxide. This synthesis method has been extensively studied, and various modifications have been proposed to improve the yield and purity of the final product.

Scientific Research Applications

ETB has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, ETB has been investigated for its potential as an anticancer agent. Studies have shown that ETB can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. ETB has also been investigated for its potential as an antimicrobial agent, with studies showing that it has activity against a wide range of bacteria and fungi.
In biochemistry, ETB has been studied for its potential as a fluorescent probe for imaging biological systems. Studies have shown that ETB can selectively bind to proteins and nucleic acids, making it a useful tool for studying their structure and function. ETB has also been investigated for its potential as a catalyst in organic synthesis reactions.

properties

IUPAC Name

ethyl 3-iodo-4-[(4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11IN2O3S/c1-2-18-11(17)7-3-4-9(8(13)5-7)14-12-15-10(16)6-19-12/h3-5H,2,6H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSLUHBFYTYXORP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N=C2NC(=O)CS2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11IN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-iodo-4-{[(2E)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate

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